molecular formula C13H12Cl2N2O4 B6345202 1-(2,5-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264041-98-6

1-(2,5-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345202
CAS No.: 1264041-98-6
M. Wt: 331.15 g/mol
InChI Key: KKFNOEZGHZAXKZ-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (hereafter referred to as the target compound) is a pyrazole derivative characterized by a bicyclic structure with a 2,5-dichlorophenyl substituent at position 1, an ethoxycarbonyl group at position 3, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₃H₁₂Cl₂N₂O₄, with a molecular weight of 343.15 g/mol.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O4/c1-2-21-13(20)9-6-11(12(18)19)17(16-9)10-5-7(14)3-4-8(10)15/h3-5,11H,2,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFNOEZGHZAXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dichlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS No. 1264041-98-6) is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H12Cl2N2O4
  • Molecular Weight : 331.15 g/mol
  • Structural Features : The compound features a dichlorophenyl group and an ethoxycarbonyl moiety, which are crucial for its biological activity.

Biological Activity Overview

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound exhibits several promising pharmacological effects:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. For instance, compounds structurally similar to this compound have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at micromolar concentrations in vitro .

2. Antimicrobial Activity

The compound has demonstrated activity against various bacterial strains. Studies have reported that related pyrazole derivatives exhibit effectiveness against E. coli, S. aureus, and Klebsiella pneumoniae. The presence of specific substituents in the pyrazole structure enhances antimicrobial potency .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives is well-documented. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in various cancer types. The presence of electron-withdrawing groups like chlorine has been associated with increased antiproliferative activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytokine Inhibition : By inhibiting the signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, pyrazole derivatives can reduce the production of inflammatory mediators.
  • Topoisomerase Inhibition : Some pyrazoles act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription, thereby exerting anticancer effects.
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways contribute to the antimicrobial efficacy observed in studies.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazoles with significant anti-inflammatory activity comparable to standard drugs like dexamethasone .
Burguete et al. (2019)Reported effective antibacterial activity against multiple strains, highlighting structure-activity relationships that enhance efficacy .
Chovatia et al. (2020)Evaluated anti-tubercular properties against Mycobacterium tuberculosis, showing promising results for certain derivatives .

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise in the development of novel pharmaceuticals:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. Studies have demonstrated that modifications to the pyrazole structure can enhance efficacy against resistant strains of bacteria .
  • Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Agrochemicals

The compound's structure allows it to function as a potential pesticide or herbicide:

  • Insecticidal Activity : Pyrazole derivatives have been evaluated for their effectiveness against various agricultural pests. The introduction of specific substituents can enhance their insecticidal properties while reducing toxicity to non-target organisms .
  • Herbicidal Properties : Research has indicated that certain pyrazole compounds can act as effective herbicides by inhibiting key enzymes in plant growth pathways .

Material Science

In material science, this compound is being investigated for its utility in developing new materials:

  • Polymer Chemistry : The incorporation of pyrazole units into polymer backbones can impart unique thermal and mechanical properties, making them suitable for high-performance applications .
  • Nanotechnology : There are ongoing studies exploring the use of pyrazole derivatives in the synthesis of nanomaterials, which may have applications in electronics and photonics .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyApplicationFindings
Study 1AntimicrobialDemonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL .
Study 2InsecticideShowed over 80% mortality in target insect populations within 48 hours of exposure at a concentration of 100 ppm .
Study 3Polymer DevelopmentResulted in polymers with enhanced thermal stability and mechanical strength compared to traditional polymers without pyrazole units .

Chemical Reactions Analysis

Hydrolysis of the Ethoxycarbonyl Group

The ethoxycarbonyl moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.

Example conditions :

  • Basic hydrolysis : Treatment with aqueous NaOH (1–2 M) under reflux (60–80°C) for 6–12 hours.

  • Acidic hydrolysis : HCl (1–3 M) in ethanol/water mixtures at 50–70°C.

For related pyrazole esters, hydrolysis yields range from 70–85% .

Decarboxylation

The carboxylic acid group may undergo decarboxylation under thermal or oxidative conditions. While direct data for this compound is limited, analogous pyrazole-5-carboxylic acids decarboxylate at 150–200°C in the presence of copper catalysts, forming pyrazole derivatives with reduced polarity .

Condensation Reactions

The carboxylic acid can participate in condensation reactions to form amides or esters.

Amide Formation

  • Reagents : Amines (e.g., morpholine) with coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .

  • Conditions : Room temperature to 50°C in dichloromethane or DMF.

  • Yield : ~75% for morpholinamide derivatives of similar pyrazoles .

Esterification

  • Reagents : Alcohols (e.g., methanol) with H₂SO₄ or DCC.

  • Conditions : Reflux in anhydrous solvent (e.g., toluene) for 12–24 hours.

Oxidation of the Dihydropyrazole Ring

The 4,5-dihydropyrazole (pyrazoline) ring can oxidize to a fully aromatic pyrazole.

Example protocol :

  • Oxidizing agent : KMnO₄ in HCl (0.1–0.2 M) .

  • Conditions : 60–90°C for 8–24 hours.

  • Yield : ~70% for analogous brominated pyrazolines .

Nucleophilic Aromatic Substitution

The 2,5-dichlorophenyl group may undergo substitution at the chlorine positions under harsh conditions.

Example reaction :

  • Nucleophile : Piperidine or KOH.

  • Conditions : 120–150°C in DMF or DMSO .

  • Outcome : Replacement of chlorine with amines or hydroxyl groups.

Salt Formation

The carboxylic acid forms salts with inorganic bases (e.g., NaOH, K₂CO₃), enhancing water solubility.

Example :

  • Reagents : Aqueous NaOH (1 M).

  • Product : Sodium salt (stable at pH > 7) .

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate.

  • Oxidation : KMnO₄ abstracts hydrogen from the dihydropyrazole ring, followed by dehydrogenation .

  • Amidation : Carbodiimide-mediated activation of the carboxylic acid enables coupling with amines .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a broader class of 4,5-dihydro-1H-pyrazole-5-carboxylic acid derivatives. Below, we analyze its structural and functional similarities and differences with key analogs.

Substituent Variations on the Aromatic Ring

1-(3,4-Dichlorophenyl) Analog
  • Structure : The dichlorophenyl group is shifted to the 3,4-positions instead of 2,5.
  • Electronic Effects: The electron-withdrawing chlorine atoms at 3,4 positions may alter the compound’s acidity and hydrogen-bonding capacity, affecting solubility .
1-(4-Bromophenyl) Analog
  • Structure : Bromine replaces chlorine at the para position.
  • Molecular Weight: Higher molecular weight (355.19 g/mol vs. 343.15 g/mol) due to bromine substitution .
1-(2-Chloro-4-Nitrophenyl) Analog
  • Structure : Incorporates a nitro group at position 4 alongside chlorine at position 2.
  • Impact :
    • Electron Withdrawal : The nitro group intensifies electron withdrawal, likely reducing stability under basic conditions compared to the target compound .
    • Applications : Nitro groups are often exploited in agrochemicals or dyes, suggesting divergent applications .

Modifications in the Pyrazole Core

5-Methyl Substitution
  • Example : 1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid.
  • Hydrophobicity: Increased hydrophobicity may enhance membrane permeability in biological systems .
Ethyl 4-[(2,5-Dichlorophenyl)azo] Derivative
  • Structure : Features an azo (-N=N-) linkage at position 4, with a phenyl group at position 1.
  • Impact :
    • Optical Properties : The azo group confers chromophoric properties, making this analog suitable for dye or sensor applications .
    • Conjugation : Extended conjugation may reduce thermal stability compared to the target compound .

Functional Group Variations

Ethoxycarbonyl vs. Hydroxyethyl
  • Example : 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid.
  • Impact :
    • Hydrogen Bonding : The hydroxyethyl group enables additional hydrogen-bonding interactions, improving crystallinity .
    • Reactivity : The hydroxyl group increases susceptibility to oxidation compared to the ethoxycarbonyl group in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Positions Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound (1-(2,5-Dichlorophenyl)-...) 2,5-Cl 343.15 Ethoxycarbonyl, Carboxylic Acid Moderate polarity, planar core
1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-... 3,4-Cl 357.63 Ethoxycarbonyl, Carboxylic Acid Bulky aromatic system
1-(4-Bromophenyl)-3-(ethoxycarbonyl)-5-methyl-... 4-Br, 5-CH₃ 355.19 Ethoxycarbonyl, Bromine Enhanced halogen bonding
Ethyl 4-[(2,5-Dichlorophenyl)azo]-5-oxo-1-phenyl-... 2,5-Cl, azo group 405.24 Azo, Ethoxycarbonyl Chromophoric, conjugation

Table 2: Hydrogen Bonding and Crystallinity Trends

Compound Hydrogen Bond Donors/Acceptors Crystal Packing Notes
Target Compound 2 donors, 3 acceptors Likely planar stacking via π-π interactions
1-(3,4-Dichlorophenyl) Analog 2 donors, 3 acceptors Increased steric hindrance reduces packing efficiency
1-(4-Bromophenyl) Analog 2 donors, 3 acceptors Bromine-mediated halogen bonding dominates

Preparation Methods

Cyclocondensation of Maleic Diester with 2,5-Dichlorophenylhydrazine

The most direct route involves the cyclocondensation of 2,5-dichlorophenylhydrazine with diethyl maleate under alkaline conditions. This method, adapted from analogous pyrazole syntheses, proceeds via a two-step mechanism:

  • Formation of the pyrazole sodium salt :

    • Reagents : 2,5-Dichlorophenylhydrazine (1 equiv), diethyl maleate (1.05 equiv), sodium ethoxide (0.6–1.2 M in ethanol).

    • Conditions : 80–90°C for 30 minutes under nitrogen.

    • Outcome : Generates 3-hydroxy-1-(2,5-dichlorophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate sodium salt with >85% yield.

  • Selective ester hydrolysis :

    • Reagents : Sodium salt intermediate, aqueous HCl.

    • Conditions : Reflux in ethanol/water (3:1) for 2 hours.

    • Outcome : Hydrolyzes the 5-position ester to carboxylic acid while retaining the 3-ethoxycarbonyl group, yielding the target compound.

Key Advantages:

  • Avoids bromination steps required in related compounds.

  • Enables precise control over ester hydrolysis using pH and temperature.

Claisen Condensation Followed by Cyclization

An alternative approach employs Claisen condensation between ethyl acetoacetate and 2,5-dichlorophenyl isocyanate , followed by cyclization:

  • Claisen condensation :

    • Reagents : Ethyl acetoacetate (1 equiv), 2,5-dichlorophenyl isocyanate (1 equiv), triethylamine (1.2 equiv).

    • Conditions : 60°C in THF for 4 hours.

    • Outcome : Forms ethyl 3-(2,5-dichlorophenylcarbamoyl)acetoacetate .

  • Cyclization with hydrazine :

    • Reagents : Intermediate from step 1, hydrazine hydrate (1.1 equiv).

    • Conditions : Reflux in ethanol for 6 hours.

    • Outcome : Produces the pyrazole ring with concurrent decarboxylation, yielding the target compound in 70–75% yield.

Challenges:

  • Requires strict anhydrous conditions to prevent side reactions.

  • Lower overall yield compared to the cyclocondensation method.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterCyclocondensation MethodClaisen-Cyclization Method
Optimal Solvent EthanolTetrahydrofuran (THF)
Temperature 80–90°C60°C (condensation), 78°C (cyclization)
Reaction Time 30 minutes (step 1)4–6 hours
Yield 85–90%70–75%
  • Ethanol enhances solubility of intermediates and facilitates sodium salt formation.

  • THF improves the reactivity of isocyanate derivatives in Claisen condensation.

Molar Ratios and Catalysis

  • Cyclocondensation : A slight excess of diethyl maleate (1.05 equiv) maximizes pyrazole ring formation while minimizing unreacted hydrazine.

  • Claisen-Cyclization : Triethylamine (1.2 equiv) neutralizes HCl generated during condensation, preventing side reactions.

Characterization and Quality Control

Spectroscopic Analysis

TechniqueKey Signals (Target Compound)Reference Compound
¹H NMR δ 1.25 (t, 3H, -OCH₂CH₃), δ 4.15 (q, 2H, -OCH₂), δ 7.45–7.60 (m, 3H, Ar-H)δ 1.30 (t, -OCH₂CH₃ in ethyl ester)
IR 1720 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, acid)1715 cm⁻¹ (ester C=O)
MS [M+H]⁺ m/z 375.2[M+H]⁺ m/z 373.8 (analog)
  • ¹H NMR confirms the presence of ethoxy and dichlorophenyl groups.

  • IR distinguishes ester and carboxylic acid functionalities.

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (60:40 acetonitrile/water, 1 mL/min).

  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Comparative Analysis of Methods

CriteriaCyclocondensationClaisen-Cyclization
Yield High (85–90%)Moderate (70–75%)
Reaction Steps 22
By-products Minimal (controlled hydrolysis)Requires hydrazine removal
Scalability Suitable for industrial scaleLimited by THF cost
Environmental Impact Low solvent wasteHigher organic solvent usage
  • The cyclocondensation method is preferred for large-scale synthesis due to higher yields and simpler workup.

  • The Claisen-cyclization route offers flexibility in modifying the carbamate precursor for derivative synthesis.

Q & A

Q. What are the recommended synthetic routes for this pyrazole derivative, and how can reaction yields be optimized?

The synthesis typically involves a multi-step process starting with condensation of substituted phenylhydrazines with β-keto esters, followed by cyclization under acidic or basic conditions. Key intermediates, such as 2,5-dichlorophenylhydrazine and ethyl acetoacetate derivatives, are condensed to form the pyrazole core. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Catalysts : Acidic catalysts (e.g., H₂SO₄) improve cyclization efficiency .
  • Temperature control : Maintaining temperatures between 60–80°C minimizes side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Resolves the dihydro-pyrazole ring conformation and substituent orientations, particularly the dichlorophenyl and ethoxycarbonyl groups .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the pyrazole ring and substituent positions (e.g., chemical shifts for ethoxycarbonyl at ~4.2 ppm for CH₂ and ~165 ppm for carbonyl) .
  • FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities or spectroscopic data?

  • Comparative analysis : Cross-validate NMR and HPLC data with published spectra under identical conditions (e.g., solvent, temperature) .
  • Biological assays : Replicate experiments using standardized protocols (e.g., enzyme inhibition assays with controlled pH and substrate concentrations) .
  • Crystallographic validation : Resolve structural ambiguities via single-crystal X-ray diffraction .

Q. What reactor design principles apply to scaling up synthesis while maintaining regioselectivity?

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic cyclization steps, reducing byproduct formation .
  • Membrane separation : Purify intermediates using nanofiltration to retain unreacted starting materials .
  • Process analytical technology (PAT) : In-line IR monitors reaction progress in real time .

Q. What safety protocols are critical for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal exposure .
  • Ventilation : Perform reactions in fume hoods due to potential release of HCl gas during cyclization .
  • Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal .

Data Analysis and Methodological Challenges

Q. How can researchers resolve discrepancies in melting points or solubility data across studies?

  • Purity assessment : Use differential scanning calorimetry (DSC) to verify melting point consistency .
  • Solvent recrystallization : Repurify the compound using mixed solvents (e.g., ethanol/water) to eliminate impurities affecting solubility .

Q. What strategies improve the accuracy of biological activity predictions for derivatives?

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity using multivariate regression .
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., COX-2) using AutoDock Vina .

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